An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylbutan-1-one (CAS: 6397-70-2)
An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylbutan-1-one (CAS: 6397-70-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Hydroxy-1,3-diphenylbutan-1-one (CAS number 6397-70-2). It details its chemical and physical properties, synthesis methodologies, and available spectral data. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry. While the compound is a known chemical entity, this guide also highlights the current gap in the literature regarding its biological activity and potential applications in drug development.
Chemical and Physical Properties
3-Hydroxy-1,3-diphenylbutan-1-one is a keto-alcohol with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol .[1][2] Its structure features a butane (B89635) backbone with a hydroxyl group at the 3-position and two phenyl substituents at the 1 and 3-positions, and a ketone at the 1-position.
Table 1: Physicochemical Properties of 3-Hydroxy-1,3-diphenylbutan-1-one
| Property | Value | Source |
| CAS Number | 6397-70-2 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |
| Molecular Weight | 240.30 g/mol | [1] |
| IUPAC Name | 3-hydroxy-1,3-diphenylbutan-1-one | [1] |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | [2] |
| InChI | InChI=1S/C16H16O2/c1-16(18,14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 | [1] |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 240.115029749 | [2] |
| Complexity | 275 | [2] |
Synthesis Protocols
The primary route for the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one is through an aldol (B89426) condensation reaction.
Self-Condensation of Acetophenone (B1666503)
One potential method for the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one is the self-aldol condensation of acetophenone.[3] This reaction is typically base-catalyzed, where an enolate of acetophenone attacks the carbonyl group of a second acetophenone molecule.
Experimental Protocol (Illustrative for a related Aldol Condensation):
The following is a general procedure for a mixed aldol condensation between acetophenone and p-anisaldehyde, which can be adapted for the self-condensation of acetophenone.[4]
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Reactant Preparation: In a 125 mL Erlenmeyer flask, place an equimolar amount of acetophenone.
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Reaction Initiation: Add a solution of sodium hydroxide (B78521) in methanol (B129727) to the flask.
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Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
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Work-up: Upon completion, the reaction is typically quenched with a weak acid and the product is extracted with an organic solvent.
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Purification: The crude product is then purified, commonly through recrystallization or column chromatography, to yield the desired β-hydroxy ketone.
Synthesis from 1-styrenyloxytrimethylsilane and Acetophenone
Caption: General workflow for the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one.
Spectroscopic Data (Comparative Analysis)
Specific, detailed spectral data for 3-Hydroxy-1,3-diphenylbutan-1-one is not widely published. However, data from closely related analogs can provide valuable insights for characterization.
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Predicted/Comparative Data |
| ¹H NMR | Expected signals for aromatic protons (multiplets, ~7.2-8.0 ppm), a singlet for the hydroxyl proton, a singlet for the methyl protons, and signals for the methylene (B1212753) protons. The chemical shifts will be influenced by the specific solvent used. |
| ¹³C NMR | Expected signals for the carbonyl carbon (~200 ppm), aromatic carbons (~125-140 ppm), the carbon bearing the hydroxyl group, and the aliphatic carbons. |
| FT-IR | Characteristic absorption bands are expected for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-C bonds of the aromatic rings. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 240 is expected. Common fragmentation patterns would likely involve the loss of water (m/z = 222), a methyl group (m/z = 225), or cleavage adjacent to the carbonyl group. |
Biological Activity and Drug Development Potential
As of the date of this guide, there is a notable absence of published research detailing the biological activity, pharmacological properties, cytotoxicity, or enzyme inhibition of 3-Hydroxy-1,3-diphenylbutan-1-one. While structurally related compounds, such as chalcones (α,β-unsaturated ketones), have been extensively investigated for a wide range of biological activities including anticancer, antioxidant, and anti-inflammatory properties, it is crucial to note that these activities cannot be directly extrapolated to 3-Hydroxy-1,3-diphenylbutan-1-one without empirical evidence.
The presence of a β-hydroxy ketone moiety suggests that this compound could be a synthetic intermediate for the creation of more complex molecules, including chalcones through a dehydration reaction.
Caption: Potential role as a synthetic intermediate for biologically active compounds.
Conclusion
3-Hydroxy-1,3-diphenylbutan-1-one is a well-defined chemical compound with established synthesis routes. This technical guide has summarized its key chemical and physical properties and provided an overview of its synthesis. The significant gap in the scientific literature regarding its biological and pharmacological profile presents an opportunity for future research. Investigators are encouraged to explore the potential of this molecule, either as a bioactive compound itself or as a key intermediate in the synthesis of novel therapeutic agents. Further studies are warranted to elucidate its potential role in drug discovery and development.
